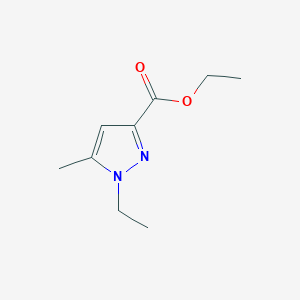

ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring an ethyl group at the N1 position, a methyl group at the C5 position, and an ester moiety at C2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

IUPAC Name |

ethyl 1-ethyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-7(3)6-8(10-11)9(12)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXRSKKACFNPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585888 | |

| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50920-45-1 | |

| Record name | Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The reaction typically occurs under reflux conditions in ethanol, with the addition of a base such as sodium ethoxide to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Pyrazole carboxylic acids.

Reduction: Pyrazole alcohols.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.

Medicine: It is investigated for its potential as an intermediate in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism by which ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituent patterns. Key analogues and their structural distinctions are summarized below:

Key Observations :

- N1 Substituents : Ethyl or methyl groups at N1 modulate steric hindrance, affecting binding in biological systems .

- C5 Substituents : Methyl (lipophilic) vs. phenyl (aromatic) alter solubility and intermolecular interactions .

- C3 Ester Group : The ethoxycarbonyl moiety is critical for hydrogen bonding and metabolic stability .

Bioactivity Profiles

- Apoptosis Induction : Ethyl 1-arylmethyl-3-aryl-1H-pyrazole-5-carboxylate derivatives (e.g., compound 3c) promote dose-dependent apoptosis in HUVEC cells at 5–20 μmol·L⁻¹ .

- Electrochemical Applications : Pyrazoline derivatives (e.g., ethyl 1H-1-phenyl-5-((trimethylsilyl)methyl)pyrazole-3-carboxylate) are utilized in oxidative aromatization reactions .

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : Pyrazole derivatives often form C–H···O and N–H···O bonds, as seen in ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate .

- Packing Patterns : Bulky substituents (e.g., 4-methoxybenzyl) disrupt close packing, while smaller groups (methyl, ethyl) favor denser crystal lattices . Tools like Mercury CSD enable visualization of these motifs .

Biological Activity

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, including antioxidant, antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Synthesis

Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate is characterized by its pyrazole ring structure with ethyl and methyl substitutions. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of various pyrazole derivatives through cyclization reactions.

1. Antioxidant Activity

Research has demonstrated that pyrazole derivatives exhibit significant antioxidant properties. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Its antioxidant activity is comparable to well-known antioxidants, making it a candidate for further investigation in oxidative stress-related diseases.

2. Antimicrobial Activity

Studies have indicated that this compound possesses notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of metabolic pathways. For instance, derivatives of pyrazoles have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Effective antifungal |

3. Anti-inflammatory Activity

Pyrazole compounds are known for their anti-inflammatory effects. Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate has been evaluated in various models for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vivo studies have shown that it significantly reduces edema and pain in models of inflammation.

| Model | Effect | Measurement |

|---|---|---|

| Carrageenan-induced edema | Reduction in swelling | % inhibition |

| Pain model (e.g., formalin) | Decrease in pain response | Pain score reduction |

4. Potential Therapeutic Applications

The compound's biological activities suggest potential therapeutic applications in treating conditions such as:

- Oxidative stress-related disorders: Due to its antioxidant properties.

- Infectious diseases: As an antimicrobial agent.

- Inflammatory diseases: For its anti-inflammatory effects.

Case Studies

In a recent study, researchers synthesized various pyrazole derivatives including ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate and evaluated their biological activities. The results indicated that this compound exhibited superior activity compared to other derivatives in both antioxidant and antimicrobial assays. Moreover, it demonstrated a favorable safety profile in preliminary toxicity studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.